



Application of 1,10-Decanediol Dimethacrylate in Tissue Engineering Scaffolds

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Compound of Interest

Compound Name: 1,10-Decanediol dimethacrylate

Cat. No.: B1580941

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol dimethacrylate (DMDMA) is a long-chain aliphatic dimethacrylate monomer that serves as a valuable crosslinking agent in the fabrication of polymer-based biomaterials.[1] Its molecular formula is C₁₈H₃₀O₄, and it possesses two methacrylate functional groups that allow for the formation of highly cross-linked polymer networks through polymerization.[1][2] This crosslinking capability is instrumental in developing scaffolds with enhanced mechanical strength and thermal stability.[1] The long decanediol backbone imparts a degree of flexibility and hydrophobicity to the resulting polymer, which can be tailored for specific tissue engineering applications.[2] DMDMA-based scaffolds are being explored for a variety of regenerative medicine applications, including dental restorations and bone tissue engineering, owing to their tunable properties and biocompatibility.[3][4]

Data Presentation

The properties of tissue engineering scaffolds fabricated from **1,10-decanediol dimethacrylate** can be influenced by the fabrication method, crosslinking density, and the incorporation of other co-monomers or fillers. The following tables summarize key quantitative data for DMDMA-based and related dimethacrylate scaffolds to provide a comparative overview for researchers.



Table 1: Mechanical Properties of Dimethacrylate-Based Scaffolds

Polymer Composition	Young's Modulus (GPa)	Compressive Strength (MPa)	Flexural Strength (MPa)	Reference
HDDA Polymer Network	3	-	-	[5]
UDMA/Bis- GMA/TEGDMA/ HDDMA	-	-	89.5	[6]
3D-Printed Resin (Dimethacrylate- based)	-	-	128 ± 2	[4]
Self-Curing Dimethacrylate Composite	-	-	127 ± 16	[4]

Note: Data for pure DMDMA scaffolds is limited; values for related dimethacrylate polymers are provided for comparison.

Table 2: Physical Properties of Porous Scaffolds



Scaffold Compositio n	Porosity (%)	Pore Size (μm)	Swelling Ratio (%)	Water Sorption (µg/mm³)	Reference
Polyurethane (PU) Scaffolds	64 - 83	50 - 300	-	-	[2]
3D-Printed Resin (High Water Absorption)	-	-	-	55.98	[4]
Self-Curing Composite (Low Water Absorption)	-	-	-	15.0	[4]

Note: Specific porosity and swelling ratio data for pure DMDMA scaffolds are not readily available in the cited literature. The presented data is for comparable porous biomaterials.

Table 3: Biocompatibility of Dimethacrylate-Based Materials

Material	Cell Type	Assay	Cell Viability (%)	Reference
Bulk-fill and Conventional Composites	Human Fibroblasts	MTT Assay	> 70	[7]
DMDMA-co-TPM with Silica Shell	MCF-7 Cancer Cells	MTT Assay	Comparable to free doxorubicin	[8]
DMDMA-co-TPM with Silica Shell	MCF-10A Healthy Cells	MTT Assay	Significantly less toxic than free doxorubicin	[8]

Experimental Protocols



Detailed methodologies for the fabrication and characterization of **1,10-decanediol dimethacrylate**-based scaffolds are crucial for reproducible research. The following protocols are based on established techniques for similar biomaterials and can be adapted for DMDMA.

Protocol 1: Fabrication of Porous DMDMA Scaffolds via Photopolymerization and Salt-Leaching

This protocol describes the fabrication of a porous scaffold using a combination of photopolymerization to create the polymer network and a salt-leaching technique to introduce porosity.

Materials:

- 1,10-Decanediol dimethacrylate (DMDMA) monomer
- Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone, Darocur 1173)
- Sodium chloride (NaCl), sieved to desired particle size (e.g., 200-400 μm)
- Ethanol
- Deionized water
- Molds (e.g., Teflon or silicone)
- UV curing system (365 nm)

Procedure:

- Preparation of the Monomer-Salt Mixture:
 - 1. In a suitable container, weigh the desired amount of DMDMA monomer.
 - 2. Add the photoinitiator to the monomer at a concentration of 0.5-2% (w/w) and mix until fully dissolved.
 - 3. Add the sieved NaCl particles to the monomer-photoinitiator mixture. The salt-to-monomer ratio can be varied to control the final porosity of the scaffold (e.g., a 4:1 ratio by weight).



- 4. Thoroughly mix the components to form a homogeneous paste.
- Molding and Photopolymerization:
 - 1. Cast the paste into the molds, ensuring even distribution and removal of any air bubbles.
 - 2. Expose the molds to UV light for a sufficient duration to ensure complete polymerization. The curing time will depend on the intensity of the UV source and the thickness of the scaffold.
- Salt-Leaching:
 - 1. Carefully remove the polymerized scaffolds from the molds.
 - 2. Immerse the scaffolds in a large volume of deionized water to leach out the NaCl.
 - 3. Change the water periodically (e.g., every 12 hours) for 2-3 days to ensure complete salt removal.
 - 4. After leaching, rinse the scaffolds with fresh deionized water.
- Drying and Sterilization:
 - Freeze the scaffolds at -80°C and then lyophilize (freeze-dry) them to remove the water without collapsing the porous structure.
 - 2. Store the dried porous scaffolds in a desiccator.
 - 3. Prior to cell culture experiments, sterilize the scaffolds using an appropriate method such as ethylene oxide or gamma irradiation.

Protocol 2: In Vitro Biocompatibility Assessment (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxicity of the fabricated DMDMA scaffolds using a colorimetric MTT assay.[7]

Materials:



- · Sterilized porous DMDMA scaffolds
- Target cell line (e.g., human fibroblasts, osteoblasts, or mesenchymal stem cells)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or isopropanol
- 24-well tissue culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- · Cell Seeding:
 - 1. Place the sterilized DMDMA scaffolds into the wells of a 24-well plate.
 - 2. Seed the target cells onto the scaffolds at a predetermined density (e.g., 1 x 10⁴ cells per scaffold). Also, seed cells in empty wells as a positive control and have wells with medium only as a negative control.
 - 3. Add complete culture medium to each well and incubate for the desired time points (e.g., 1, 3, and 7 days).
- MTT Assay:
 - 1. At each time point, remove the culture medium from the wells.
 - 2. Add fresh medium containing 10% (v/v) MTT solution to each well.
 - 3. Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

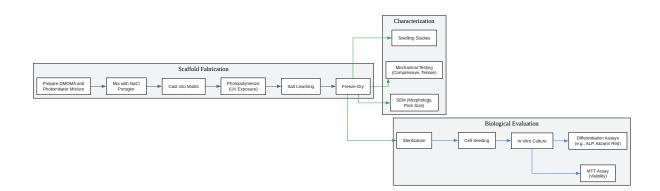


- 4. Remove the MTT-containing medium.
- 5. Add a solvent such as DMSO or isopropanol to each well to dissolve the formazan crystals.
- 6. Incubate the plates on a shaker for 15 minutes to ensure complete dissolution.
- · Quantification:
 - 1. Transfer the colored solution from each well to a 96-well plate.
 - 2. Measure the absorbance of the solution at 570 nm using a microplate reader.
 - 3. Calculate the cell viability relative to the control group (cells cultured without scaffolds).

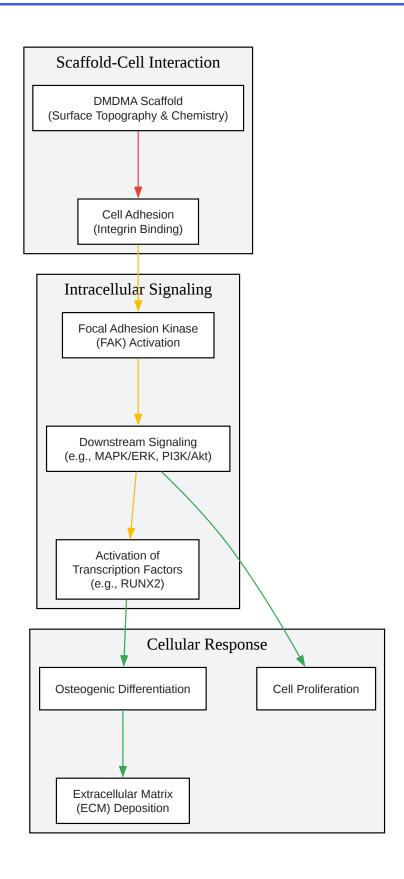
Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the application of **1,10-decanediol dimethacrylate** in tissue engineering.









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